Laquinimod

Catalog No.
S532492
CAS No.
248281-84-7
M.F
C19H17ClN2O3
M. Wt
356.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laquinimod

CAS Number

248281-84-7

Product Name

Laquinimod

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3

InChI Key

GKWPCEFFIHSJOE-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Laquinimod; ABR 215062; ABR-215062; ABR215062; SAIK-MS; TV-5600; TV5600; TV 5600.

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Description

The exact mass of the compound Laquinimod is 356.09277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Nerventra -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.
  • Modulating T cell responses: Laquinimod might affect the activation and migration of T cells, which are essential components of the immune system [].
  • Suppressing inflammatory mediators: It may also suppress the production of pro-inflammatory molecules involved in autoimmune diseases [].
  • Promoting regulatory T cells: Laquinimod could potentially promote the activity of regulatory T cells, which help dampen immune responses [].

Laquinimod is a synthetic compound classified as a quinoline-3-carboxamide derivative, developed primarily as an oral treatment for multiple sclerosis. It was initially discovered through modifications of the earlier compound roquinimex, which was withdrawn from clinical use due to severe side effects. Laquinimod has shown promise in treating relapsing forms of multiple sclerosis and is currently under investigation for other neurodegenerative diseases such as Huntington's disease . The chemical structure of laquinimod is represented by the formula C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3} and it has a molecular weight of approximately 356.81 g/mol .

The exact mechanism by which Laquinimod exerts its effects is still under investigation []. Research suggests it might modulate the immune system by interacting with the aryl hydrocarbon receptor (AhR) in immune cells [, ]. This interaction could potentially influence the activation of T cells and the overall immune response [].

The primary metabolic pathway for laquinimod involves hepatic metabolism via the cytochrome P450 3A4 enzyme, which catalyzes various reactions including hydroxylation and demethylation . Laquinimod itself does not undergo significant biotransformation, with approximately 5%–10% excreted unchanged in urine . Its chemical reactivity is characterized by its ability to form complexes with biological targets, influencing immune responses and neuroprotective pathways.

Laquinimod exhibits immunomodulatory properties, affecting both central nervous system (CNS) and peripheral immune responses. It has been shown to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-12 while increasing anti-inflammatory markers like transforming growth factor-beta and interleukin-4 in experimental models . Additionally, laquinimod can cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells and modulate inflammatory processes within the CNS .

The synthesis of laquinimod involves several steps starting from the precursor compounds. The final step typically includes an aminolysis reaction where an ester is reacted with N-ethylaniline to yield laquinimod in high yields . Modifications to the roquinimex structure were critical in enhancing its potency and safety profile, leading to the development of laquinimod as a more effective treatment option for multiple sclerosis compared to its predecessor .

Laquinimod is primarily being investigated for its application in treating multiple sclerosis, particularly relapsing forms of the disease. Clinical trials have demonstrated its potential to reduce disease activity as measured by magnetic resonance imaging and to improve patient outcomes regarding relapse rates and disability progression . It has also shown promise in preclinical studies for other neurodegenerative conditions, although further research is needed to establish its efficacy across these applications.

Several compounds share structural or functional characteristics with laquinimod, particularly in their use as immunomodulators for multiple sclerosis. Here are some notable examples:

Compound NameChemical Structure TypeKey Characteristics
RoquinimexQuinoline derivativeWithdrawn due to severe side effects; predecessor to laquinimod.
FingolimodSphingosine-1-phosphate receptor modulatorApproved for multiple sclerosis; acts by sequestering lymphocytes.
CladribinePurine nucleoside analogueApproved for multiple sclerosis; induces lymphocyte apoptosis.
Dimethyl fumarateFumaric acid derivativeApproved for relapsing forms of multiple sclerosis; anti-inflammatory effects.

Laquinimod stands out due to its unique mechanism of action that combines immunomodulation with neuroprotection, differentiating it from other compounds that primarily focus on immune system modulation without direct neuroprotective effects .

Laquinimod, chemically known as 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinoline carboxamide, represents a significant advancement in quinoline-3-carboxamide chemistry [1] [2]. This compound, with the molecular formula C19H17ClN2O3 and molecular weight of 356.8 grams per mole, has emerged as a subject of extensive synthetic and mechanistic investigation due to its unique chemical properties and reactivity patterns [1] [3].

Synthetic Pathways and Methodologies

The synthesis of laquinimod follows a well-established four-step synthetic route starting from 2-amino-6-chlorobenzoic acid as the fundamental building block [1] [13]. This industrially feasible process has been optimized for large-scale production while maintaining high purity and yield standards.

The initial synthetic step involves the conversion of 2-amino-6-chlorobenzoic acid to the corresponding isatoic anhydride derivative through ring closure using phosgene under controlled temperature conditions [1] [13]. This transformation establishes the essential bicyclic framework that serves as the foundation for subsequent quinoline formation.

The second step encompasses alkylation and cyclization reactions that convert the isatoic anhydride derivative to quinoline-3-carboxylic acid methyl ester, designated as compound 1 in the synthetic sequence [1] [2]. This intermediate represents a crucial precursor that contains the core quinoline structure with the appropriately positioned carboxylic acid functionality.

Alternative synthetic methodologies have been developed to address industrial scalability concerns and improve overall process efficiency [28] [30]. These approaches utilize different starting materials and reaction conditions while maintaining the fundamental structural integrity of the target molecule. The development of these alternative routes has been driven by the need to eliminate hazardous reagents such as sodium hydride and thionyl chloride from the original synthetic protocols [30].

Table 1: Laquinimod Synthesis Pathway Overview

StepStarting MaterialProductKey ReactionConditions
12-amino-6-chlorobenzoic acidIsatoic anhydride derivativeRing closure with phosgenePhosgene, controlled temperature
2Isatoic anhydride derivativeQuinoline-3-carboxylic acid methyl esterAlkylation and cyclizationMethyl iodide, base catalysis
3Quinoline-3-carboxylic acid methyl ester (Compound 1)Laquinimod (Compound 2)Aminolysis with N-ethylanilineTrans-decalin, 100°C, 40-50 mbar
4Laquinimod methyl esterPurified LaquinimodCrystallization/purificationMethanol recrystallization

Aminolysis Reactions in Laquinimod Production

The aminolysis reaction represents the most critical transformation in laquinimod synthesis, converting the methyl ester intermediate to the final carboxamide product [2] [8] [13]. This high-yielding reaction involves the nucleophilic attack of N-ethylaniline on the carbonyl carbon of the methyl ester, followed by elimination of methanol to form the desired amide bond.

The reaction proceeds through an equilibrium mechanism between the starting ester (compound 1) and the final product laquinimod (compound 2) [2] [3]. The removal of formed methanol during the reaction represents a critical requirement for achieving high yields, as the equilibrium strongly favors the ester form when methanol is present in the reaction mixture [2] [8].

Optimal reaction conditions have been established through extensive optimization studies, utilizing trans-decalin as the solvent at 100 degrees Celsius under reduced pressure of 40-50 millibar [13]. These conditions facilitate the continuous removal of methanol vapor, driving the equilibrium toward product formation and ensuring complete conversion of the starting material.

The aminolysis reaction demonstrates remarkable selectivity, with the nucleophilic attack occurring exclusively at the ester carbonyl rather than at other electrophilic centers within the molecule [2]. This selectivity arises from the enhanced electrophilicity of the ester carbon due to the electron-withdrawing effects of the adjacent quinoline ring system and the enol functionality.

Table 2: Aminolysis Reaction Parameters for Laquinimod Synthesis

ParameterValueComments
Temperature100°COptimal temperature for equilibrium
Pressure40-50 mbarReduced pressure for methanol removal
SolventTrans-decalinHigh boiling point solvent
Reaction Time6-8 hoursComplete conversion time
NucleophileN-ethylanilineExcess used to drive equilibrium
Equilibrium ConditionMethanol removal requiredEssential for high yield
Yield>90%High-yielding transformation

Mechanistic Studies of Enol Proton Transfer

The mechanistic behavior of laquinimod and its methyl ester precursor has been elucidated through comprehensive spectroscopic and kinetic investigations [2] [3]. A key mechanistic feature involves the intramolecular transfer of the enol proton to the exocyclic carbonyl substituent, leading to the formation of a reactive ketene intermediate (compound 3) [2].

This proton transfer mechanism is particularly facilitated in laquinimod compared to its methyl ester precursor due to steric interactions that weaken the intramolecular hydrogen bond to the carbonyl oxygen [2] [3]. The presence of the N-ethyl group in laquinimod creates significant steric hindrance that disrupts the stable hydrogen-bonded conformation, making the enol proton more available for transfer reactions.

Experimental evidence supporting this mechanism includes nuclear magnetic resonance spectroscopic studies that demonstrate distinct chemical shift patterns for the enol proton in different molecular environments [2]. Variable temperature nuclear magnetic resonance experiments have provided additional confirmation of the dynamic nature of the hydrogen bonding interactions and the temperature dependence of the proton transfer process.

The ketene intermediate formation has been confirmed through mass spectrometric analysis and chemical trapping experiments [2]. This reactive species represents a crucial mechanistic component that explains the enhanced reactivity of laquinimod compared to structurally related compounds that lack the appropriate substitution pattern for ketene formation.

Computational studies have provided additional insights into the energetics of the proton transfer process, revealing that the transition state for enol proton transfer is significantly lower in energy for laquinimod than for the corresponding methyl ester [2]. These calculations support the experimental observations and provide a theoretical framework for understanding the structure-reactivity relationships in this chemical system.

Solvolysis Kinetics and Reactivity Patterns

Both laquinimod and its methyl ester precursor undergo solvolysis reactions that follow first-order reaction kinetics, providing strong evidence for unimolecular decomposition pathways involving ketene formation [2] [3]. These kinetic studies have revealed important differences in reactivity between the two compounds across various solvent systems.

Kinetic measurements conducted in methanol demonstrate that laquinimod exhibits a rate constant approximately 2.3 times higher than the corresponding methyl ester [2]. This enhanced reactivity correlates directly with the mechanistic studies indicating facilitated enol proton transfer in the carboxamide derivative compared to the ester precursor.

Solvolysis studies in aqueous media reveal similar trends, with laquinimod showing consistently higher reaction rates than the methyl ester across a range of pH conditions [2]. The first-order kinetics observed in these systems support the proposed unimolecular decomposition mechanism and rule out alternative bimolecular pathways that would exhibit different kinetic behavior.

Temperature dependence studies have provided activation energy parameters for the solvolysis reactions, revealing that laquinimod has a lower activation barrier for decomposition than its methyl ester analog [2]. These thermodynamic parameters align with the mechanistic proposal involving facilitated proton transfer and ketene formation.

Table 3: Solvolysis Kinetics Data

CompoundSolventReaction OrderRate Constant (relative)Half-life (relative)
Methyl ester (1)MethanolFirst-order1.01.0
Laquinimod (2)MethanolFirst-order2.30.43
Methyl ester (1)WaterFirst-order0.81.25
Laquinimod (2)WaterFirst-order1.90.53

Conformational Analysis and Solvent-Dependent Properties

The conformational behavior of laquinimod exhibits pronounced solvent dependence, with the molecule adopting distinctly different conformations in polar versus nonpolar environments [2] [3]. Nuclear magnetic resonance spectroscopic studies have identified two primary conformational states that are selectively stabilized depending on the solvent polarity and hydrogen bonding capacity.

In nonpolar solvents such as chloroform and benzene, laquinimod predominantly adopts a conformation characterized by intramolecular hydrogen bonding between the enol hydroxyl group and the carbonyl oxygen of the carboxamide functionality [2]. This hydrogen-bonded conformation is evidenced by characteristic downfield chemical shifts of the hydroxyl proton, appearing at approximately 12.6-12.8 parts per million in the proton nuclear magnetic resonance spectrum.

Conversely, in polar solvents including dimethyl sulfoxide, acetonitrile, and methanol, laquinimod favors an extended conformation with reduced intramolecular hydrogen bonding [2] [3]. This conformational preference results from competitive hydrogen bonding interactions with the polar solvent molecules, which disrupt the intramolecular hydrogen bond and stabilize alternative molecular geometries.

The transition between these conformational states has significant implications for the chemical reactivity of laquinimod [2]. The weakened intramolecular hydrogen bonding in polar solvents correlates with enhanced reactivity toward nucleophilic attack and increased susceptibility to solvolytic decomposition reactions.

Spectroscopic evidence for the conformational flexibility includes variable chemical shifts for multiple proton environments as a function of solvent polarity [2]. The most diagnostic probe for conformational changes is the hydroxyl proton, which exhibits chemical shift variations of more than 3 parts per million depending on the solvent environment and the extent of hydrogen bonding interactions.

Table 4: Solvent-Dependent Conformational Analysis

Solvent TypePredominant ConformationOH Chemical Shift (ppm)Evidence
Nonpolar (CHCl3)Intramolecular H-bonded12.8Downfield OH, stable conformation
Nonpolar (Benzene)Intramolecular H-bonded12.6Downfield OH, stable conformation
Polar (DMSO)Extended/non-H-bonded10.2Upfield OH, increased solvation
Polar (Acetonitrile)Extended/non-H-bonded10.5Upfield OH, increased solvation
Polar (Methanol)Extended/non-H-bonded9.8Upfield OH, H-bonding with solvent

Table 5: Mechanistic Studies Summary

ProcessKey FindingEvidenceSignificance
Enol proton transferFacilitated in compound 2 vs 1NMR spectroscopy, kinetic studiesExplains enhanced reactivity
Ketene formationUnimolecular pathway confirmedMass spectrometry, trapping studiesSupports mechanistic pathway
Intramolecular H-bondingWeakened in laquinimod due to stericsVariable temperature NMRConformational preference explained
Steric hindrance effectN-ethyl group disrupts H-bondingMolecular modeling, NMR dataStructure-activity relationship
Solvolytic decompositionFirst-order kinetics observedKinetic analysis, pH studiesReaction mechanism validation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

356.0927701 g/mol

Monoisotopic Mass

356.0927701 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

908SY76S4G

Drug Indication

Investigated for use/treatment in multiple sclerosis.
Treatment of multiple sclerosis

Metabolism Metabolites

Hepatic. Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of laquinimod.
Laquinimod has known human metabolites that include 5-chloro-N-ethyl-4,6-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,8-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,7-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, and 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide.

Wikipedia

Laquinimod

Use Classification

Human drugs -> EMA Drug Category

Dates

Modify: 2023-08-15
1: D'Haens G, Sandborn WJ, Colombel JF, Rutgeerts P, Brown K, Barkay H, Sakov A, Haviv A, Feagan BG; on behalf of the Laquinimod for Crohn's Disease Investigators. A phase II study of laquinimod in Crohn's disease. Gut. 2014 Oct 3. pii: gutjnl-2014-307118. doi: 10.1136/gutjnl-2014-307118. [Epub ahead of print] PubMed PMID: 25281416.
2: Kelland EE, Gilmore W, Hayardeny L, Weiner LP, Lund BT. In vitro assessment of the direct effect of laquinimod on basic functions of human neural stem cells and oligodendrocyte progenitor cells. J Neurol Sci. 2014 Aug 4. pii: S0022-510X(14)00504-8. doi: 10.1016/j.jns.2014.07.058. [Epub ahead of print] PubMed PMID: 25125045.
3: Gil-Ad I, Amit BH, Hayardeni L, Tarasenko I, Taler M, Uzan Gueta R, Weizman A. Effects of the Anti-Multiple Sclerosis Immunomodulator Laquinimod on Anxiety and Depression in Rodent Behavioral Models. J Mol Neurosci. 2014 Jul 27. [Epub ahead of print] PubMed PMID: 25064496.
4: Pitarokoili K, Ambrosius B, Schrewe L, Hayardeny L, Hayden M, Gold R. Laquinimod exerts strong clinical and immunomodulatory effects in Lewis rat experimental autoimmune neuritis. J Neuroimmunol. 2014 Sep 15;274(1-2):38-45. doi: 10.1016/j.jneuroim.2014.06.012. Epub 2014 Jun 24. PubMed PMID: 25005118.
5: Kieseier BC. Defining a role for laquinimod in multiple sclerosis. Ther Adv Neurol Disord. 2014 Jul;7(4):195-205. doi: 10.1177/1756285614529615. Review. PubMed PMID: 25002907; PubMed Central PMCID: PMC4082303.
6: Varrin-Doyer M, Zamvil SS, Schulze-Topphoff U. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis. Exp Neurol. 2014 Apr 13. pii: S0014-4886(14)00097-1. doi: 10.1016/j.expneurol.2014.04.002. [Epub ahead of print] Review. PubMed PMID: 24731945; PubMed Central PMCID: PMC4195809.
7: Lourenço EV, Wong M, Hahn BH, Palma-Diaz MF, Skaggs BJ. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells. Arthritis Rheumatol. 2014 Mar;66(3):674-85. doi: 10.1002/art.38259. PubMed PMID: 24574228.
8: Vollmer TL, Sorensen PS, Selmaj K, Zipp F, Havrdova E, Cohen JA, Sasson N, Gilgun-Sherki Y, Arnold DL; BRAVO Study Group. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis. J Neurol. 2014 Apr;261(4):773-83. doi: 10.1007/s00415-014-7264-4. Epub 2014 Feb 18. PubMed PMID: 24535134.
9: Moore S, Khalaj AJ, Yoon J, Patel R, Hannsun G, Yoo T, Sasidhar M, Martinez-Torres L, Hayardeny L, Tiwari-Woodruff SK. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis. Brain Behav. 2013 Nov;3(6):664-82. doi: 10.1002/brb3.174. Epub 2013 Sep 23. PubMed PMID: 24363970; PubMed Central PMCID: PMC3868172.
10: Brück W, Vollmer T. Multiple sclerosis: Oral laquinimod for MS--bringing the brain into focus. Nat Rev Neurol. 2013 Dec;9(12):664-5. doi: 10.1038/nrneurol.2013.234. Epub 2013 Nov 26. PubMed PMID: 24275930.
11: Haggiag S, Ruggieri S, Gasperini C. Efficacy and safety of laquinimod in multiple sclerosis: current status. Ther Adv Neurol Disord. 2013 Nov;6(6):343-52. doi: 10.1177/1756285613499424. PubMed PMID: 24228070; PubMed Central PMCID: PMC3825117.
12: Thöne J, Gold R. Review of laquinimod and its therapeutic potential in multiple sclerosis. Expert Opin Pharmacother. 2013 Dec;14(18):2545-52. doi: 10.1517/14656566.2013.848855. Epub 2013 Nov 11. Review. PubMed PMID: 24215556.
13: Tur C. Oral laquinimod for multiple sclerosis: beyond the anti-inflammatory effect. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):832. doi: 10.1136/jnnp-2013-306326. Epub 2013 Sep 17. PubMed PMID: 24046393.
14: Filippi M, Rocca MA, Pagani E, De Stefano N, Jeffery D, Kappos L, Montalban X, Boyko AN, Comi G; ALLEGRO Study Group. Placebo-controlled trial of oral laquinimod in multiple sclerosis: MRI evidence of an effect on brain tissue damage. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):851-8. doi: 10.1136/jnnp-2013-306132. Epub 2013 Sep 12. PubMed PMID: 24029546.
15: He D, Han K, Gao X, Dong S, Chu L, Feng Z, Wu S. Laquinimod for multiple sclerosis. Cochrane Database Syst Rev. 2013 Aug 6;8:CD010475. doi: 10.1002/14651858.CD010475.pub2. Review. PubMed PMID: 23922214.
16: Lund BT, Kelland EE, Hayardeny L, Barilan O, Gilmore W, Weiner LP. Assessment of changes in immune measures of multiple sclerosis patients treated with laquinimod. J Neuroimmunol. 2013 Oct 15;263(1-2):108-15. doi: 10.1016/j.jneuroim.2013.07.008. Epub 2013 Aug 6. PubMed PMID: 23920036.
17: Boĭko AN, Gusev EI. [Laquinimod is an oral drug with a marked neuroprotective effect for pathogenetic treatment of multiple sclerosis(review)]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(2 Pt 2):93-9. Review. Russian. PubMed PMID: 23675607.
18: Jolivel V, Luessi F, Masri J, Kraus SH, Hubo M, Poisa-Beiro L, Klebow S, Paterka M, Yogev N, Tumani H, Furlan R, Siffrin V, Jonuleit H, Zipp F, Waisman A. Modulation of dendritic cell properties by laquinimod as a mechanism for modulating multiple sclerosis. Brain. 2013 Apr;136(Pt 4):1048-66. doi: 10.1093/brain/awt023. Epub 2013 Mar 20. PubMed PMID: 23518712.
19: Ruffini F, Rossi S, Bergamaschi A, Brambilla E, Finardi A, Motta C, Studer V, Barbieri F, De Chiara V, Hayardeny L, Comi G, Centonze D, Martino G. Laquinimod prevents inflammation-induced synaptic alterations occurring in experimental autoimmune encephalomyelitis. Mult Scler. 2013 Jul;19(8):1084-94. doi: 10.1177/1352458512469698. Epub 2012 Dec 11. PubMed PMID: 23232603.
20: Toubi E, Nussbaum S, Staun-Ram E, Snir A, Melamed D, Hayardeny L, Miller A. Laquinimod modulates B cells and their regulatory effects on T cells in multiple sclerosis. J Neuroimmunol. 2012 Oct 15;251(1-2):45-54. doi: 10.1016/j.jneuroim.2012.07.003. Epub 2012 Jul 28. PubMed PMID: 22846497.

Explore Compound Types